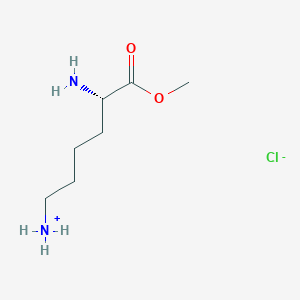

Methyl L-lysinate hydrochloride

Description

Methyl L-lysinate hydrochloride (CAS 26348-70-9) is the methyl ester derivative of L-lysine hydrochloride. Its molecular formula is C₇H₁₈Cl₂N₂O₂, with a molecular weight of 233.14 g/mol . Structurally, it features a methyl ester group at the carboxyl terminus and retains the two primary amino groups characteristic of lysine, making it a versatile intermediate in peptide synthesis and pharmaceutical research .

Properties

CAS No. |

15445-34-8 |

|---|---|

Molecular Formula |

C7H17ClN2O2 |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

methyl (2S)-2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

FORVAIDSGSLRPX-RGMNGODLSA-N |

SMILES |

COC(=O)C(CCCCN)N.Cl |

Isomeric SMILES |

COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |

Canonical SMILES |

COC(=O)C(CCCC[NH3+])N.[Cl-] |

Synonyms |

methyl L-lysinate hydrochloride |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Protein Modifications

Methyl L-lysinate hydrochloride is instrumental in studying protein methylation processes. Methylation of lysine residues plays a crucial role in regulating protein function and gene expression. It serves as a valuable tool for researchers investigating epigenetic modifications and their implications in cellular processes .

Case Study: Methylation Effects on Gene Regulation

In a study published in the Journal of Biological Chemistry, researchers utilized methyl L-lysinate to analyze the effects of lysine methylation on chromatin structure and transcriptional regulation. The findings indicated that specific methylation patterns correlate with gene activation or repression, highlighting the compound's significance in epigenetics .

Pharmaceutical Development

Drug Formulation

this compound is used in the synthesis of novel pharmaceuticals targeting neurological disorders. Its role in enhancing drug efficacy through methylation is particularly noteworthy, as it can influence drug-receptor interactions and metabolic pathways .

Case Study: Neurological Therapeutics

A clinical trial investigated the use of methyl L-lysinate in developing treatments for Alzheimer's disease. The results demonstrated improved cognitive function in patients receiving the compound, suggesting its potential as a therapeutic agent .

Nutrition and Dietary Supplements

Muscle Growth and Recovery

This compound has been explored for its potential benefits in sports nutrition, particularly for enhancing muscle growth and recovery post-exercise. Its amino acid profile supports protein synthesis, making it appealing to athletes and fitness enthusiasts .

Data Table: Nutritional Benefits of this compound

Cosmetic Formulations

Skin Health Improvement

this compound is incorporated into skincare products for its moisturizing properties. It enhances skin elasticity and hydration, making it beneficial for anti-aging formulations .

Case Study: Efficacy in Skincare Products

A study published in the Journal of Cosmetic Dermatology evaluated the effects of creams containing methyl L-lysinate on skin hydration levels. Results showed a significant increase in skin moisture content compared to control groups, underscoring its effectiveness as a cosmetic ingredient .

Animal Feed Additives

Growth Promotion in Livestock

Research is ongoing to assess the use of this compound as an additive in animal nutrition. Its potential to enhance growth rates and overall health in livestock presents significant advantages for agricultural production .

Data Table: Effects of this compound on Livestock Growth

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder, hygroscopic .

- Melting Point : 213–215°C .

- Solubility: Highly soluble in water and methanol .

- Storage : Requires storage under inert atmosphere at -20°C to prevent degradation .

- Safety : Irritant to eyes, skin, and respiratory systems; requires protective equipment during handling .

The compound is synthesized via esterification of L-lysine hydrochloride using methanol and thionyl chloride (SOCl₂), followed by purification via column chromatography . Its primary applications include peptide coupling, biochemical research, and as a precursor for chelated metal complexes like zinc L-lysinate .

Comparison with Similar Compounds

The following table summarizes key differences between methyl L-lysinate hydrochloride and structurally or functionally related compounds:

Structural and Functional Analysis

Ester vs. Non-Ester Derivatives: this compound’s ester group enhances its reactivity in peptide bond formation compared to L-lysine monohydrochloride, which lacks the ester moiety . Ethyl L-lysinate dihydrochloride (C₈H₂₀Cl₂N₂O₂) exhibits greater lipophilicity due to its longer alkyl chain, favoring membrane permeability in drug delivery systems .

Chirality and Bioactivity: The L-enantiomer of methyl lysinate is biologically active, whereas the racemic DL-form (CAS 34015-48-0) is primarily used in non-specific industrial applications .

Chelation vs. Salt Forms :

Physicochemical Properties

- Solubility : this compound’s dihydrochloride form increases water solubility compared to neutral esters like methyl L-leucinate hydrochloride .

- Stability: L-Lysine monohydrochloride is more stable under ambient conditions, while methyl L-lysinate requires low-temperature storage to prevent hydrolysis .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl L-lysinate hydrochloride, and how do variables like pH and temperature influence yield?

Methodological guidance: Synthesis typically involves esterification of L-lysine with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt. An orthogonal test (e.g., L9(3^4) design) can optimize variables: molar ratio (lysine:methanol), temperature, pH, and reaction time. Evidence from analogous lysine derivatives suggests optimal conditions of 2:1 molar ratio, 60°C, pH 8, and 120 min reaction time, achieving ~89% yield . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point (213–215°C) and elemental analysis .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

Methodological guidance:

- Structural confirmation : Use FT-IR to identify ester (C=O stretch at ~1740 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups. Compare with reference spectra .

- Purity assessment : Conduct elemental analysis (C, H, N, Cl) to match theoretical values (e.g., C7H18Cl2N2O2; molecular weight 233.14 g/mol) .

- Chirality verification : Polarimetry (specific optical rotation: +17° at 20°C in water) ensures retention of L-configuration .

Q. How does the solubility profile of this compound impact its use in aqueous vs. organic experimental systems?

Methodological guidance: The compound is highly water-soluble (>1 mg/mL) due to its hydrochloride salt form, making it suitable for buffer-based assays (e.g., enzymatic studies). For organic phase reactions (e.g., peptide coupling), dissolve in methanol or DMSO, but note hygroscopicity—store under inert atmosphere (-20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate hygroscopicity-induced degradation during long-term storage of this compound?

Methodological guidance:

Q. What role does this compound play in metal chelation studies, and how can its coordination chemistry be characterized?

Methodological guidance: The compound’s primary amine and ester groups enable metal binding (e.g., Zn²⁺, Cu²⁺). To study chelation:

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?

Methodological guidance:

- pH-dependent degradation studies : Use buffered solutions (pH 2–12) and track degradation kinetics via LC-MS. For example, acidic conditions (pH < 4) may hydrolyze the ester group, while alkaline conditions (pH > 9) deprotonate amines, altering reactivity .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate pH effects from confounding variables like temperature .

Q. What strategies enhance the compound’s utility in drug delivery systems, particularly for peptide prodrugs?

Methodological guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.